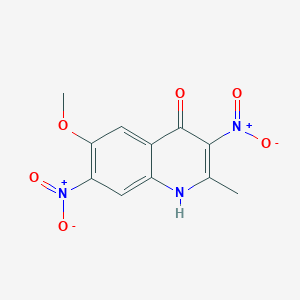
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol, also known as MNQ, is a synthetic compound that has been used in scientific research for several decades. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol. MNQ has been studied for its potential applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This compound may also interfere with cellular signaling pathways and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Antioxidant activity: this compound has been shown to scavenge free radicals and protect cells from oxidative damage.
2. Anti-inflammatory activity: this compound has been shown to reduce inflammation in animal models of arthritis and colitis.
3. Neuroprotective activity: this compound has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has several advantages and limitations for lab experiments, including:
Advantages:
1. This compound is a stable and easily synthesized compound.
2. This compound has a well-characterized structure and properties.
3. This compound has potential applications in various fields of research.
Limitations:
1. This compound is toxic and should be handled with care.
2. This compound has limited solubility in aqueous solutions.
3. This compound has limited availability and can be expensive.
Future Directions
There are several future directions for 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol research, including:
1. Developing this compound derivatives with improved properties and selectivity.
2. Studying the mechanism of action of this compound in more detail.
3. Investigating the potential applications of this compound in drug discovery and development.
4. Exploring the use of this compound in nanotechnology and materials science.
5. Developing new methods for the synthesis of this compound and related compounds.
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in various fields of research. It can be synthesized by the reaction of 2-methylquinoline-3,7-dione with nitric acid and sulfuric acid. This compound has been shown to have potential anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. This compound has several advantages and limitations for lab experiments and there are several future directions for this compound research.
Synthesis Methods
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol can be synthesized by the reaction of 2-methylquinoline-3,7-dione with nitric acid and sulfuric acid. The reaction produces this compound as a yellow precipitate. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has been used in various scientific research applications, including:
1. Chemical synthesis: this compound has been used as a starting material for the synthesis of other compounds.
2. Biological research: this compound has been studied for its potential anticancer and antimicrobial properties. It has been shown to inhibit the growth of cancer cells and bacteria in vitro.
3. Material science: this compound has been used as a building block for the synthesis of organic materials with potential applications in electronics and optoelectronics.
properties
IUPAC Name |
6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6/c1-5-10(14(18)19)11(15)6-3-9(20-2)8(13(16)17)4-7(6)12-5/h3-4H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXKKAFGIFDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2N1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B4965462.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965464.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4965482.png)
![2-(4-chlorophenyl)-4-{(2-chlorophenyl)[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965493.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4965496.png)
![(3R*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4965502.png)

![2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B4965513.png)

![N,N-diethyl-2-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B4965522.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4965540.png)
![1-(2-chloro-4-fluorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4965548.png)